molecular formula C22H22N2O4S B2523847 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide CAS No. 683791-85-7

4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide

Cat. No.: B2523847
CAS No.: 683791-85-7
M. Wt: 410.49
InChI Key: HCXZRCNFCRXRGK-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide is a chemical compound of significant interest in scientific research. As a member of the sulfamoyl benzamide class, it shares a structural foundation with compounds investigated for a range of biological activities . This class of compounds has been the subject of patent filings for use as antiviral agents and in other therapeutic contexts, highlighting its relevance in medicinal chemistry and drug discovery programs . The core structure of sulfamoyl benzamides is often explored for its potential to interact with various enzyme systems. For instance, structurally related compounds have been designed and synthesized as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are enzymes involved in physiological and pathological processes such as thrombosis, inflammation, and cancer . Other research into similar N-benzylbenzamide structures has identified them as inhibitors of enzymes like carbonic anhydrase, suggesting a potential mechanism of action through enzyme modulation . Researchers value this compound as a versatile building block or intermediate for synthesizing more complex molecules and as a probe for studying biochemical pathways. It is intended for research applications only in fields including chemistry, biology, and pharmacology. This product is strictly for laboratory research use and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-24(16-17-8-4-3-5-9-17)29(26,27)19-14-12-18(13-15-19)22(25)23-20-10-6-7-11-21(20)28-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXZRCNFCRXRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with methylsulfonyl chloride to form benzyl(methyl)sulfamide. This intermediate is then reacted with 2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues within the 1,3,4-Oxadiazole Class

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Structural Differences : Replaces the benzyl(methyl)sulfamoyl group with cyclohexyl(ethyl)sulfamoyl and substitutes the 4-methoxyphenylmethyl group with a furan-2-yl moiety.
  • Activity : Exhibits comparable antifungal activity against C. albicans (MIC: 0.5–2 µg/mL) but lower solubility in aqueous media due to the hydrophobic cyclohexyl group .
  • Key Distinction : LMM11’s furan substituent may enhance π-π interactions in enzyme binding, but its in vivo efficacy remains less characterized compared to LMM5 .
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Structural Differences : Ethyl group replaces methyl in the sulfamoyl moiety, and a methoxymethyl group is introduced on the oxadiazole ring.
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4)
  • Structural Features : Contains a 5-chloro-2-methoxybenzamide core and a 4-fluorophenylsulfamoyl group.
  • Activity : Acts as a PD-L1 inhibitor (53.3% inhibition at 10 µM) with anti-proliferative effects against PC-3 prostate cancer cells (66.6% inhibition) .
  • Key Distinction : Unlike LMM5, this compound targets immune checkpoints rather than fungal enzymes, highlighting the versatility of sulfonamide-benzamide scaffolds .
3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic Acid
  • Structural Features : Sulfamoyl group attached to a benzoic acid instead of benzamide.
  • Activity : Serves as a synthetic intermediate for larger molecules (e.g., 1,2,4-oxadiazole derivatives) but lacks direct antifungal activity .

Heterocyclic Variants with Antimicrobial Activity

4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
  • Structural Features : Replaces the oxadiazole ring with an imidazole and introduces an isoxazole-linked sulfamoyl group.
  • Activity : Demonstrates broad-spectrum antifungal activity (e.g., against Aspergillus spp.) and antibacterial effects, suggesting that imidazole substituents enhance membrane penetration .
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • Structural Features : Substitutes the oxadiazole ring with a benzothiazole moiety.
  • Activity: Preliminary data indicate potent inhibition of bacterial efflux pumps, though antifungal activity is less pronounced compared to LMM5 .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
LMM5 Benzamide + Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenyl Antifungal (C. albicans)
LMM11 Benzamide + Oxadiazole Cyclohexyl(ethyl)sulfamoyl, Furan Antifungal (C. albicans)
Compound 4 (PD-L1 inhibitor) Benzamide 4-Fluorophenylsulfamoyl, 5-chloro-2-methoxy Immune checkpoint inhibition
4-(1H-Imidazol-1-yl)-N-(4-sulfamoylphenyl) Benzamide + Imidazole Isoxazole-linked sulfamoyl Antifungal, Antibacterial

Table 2: Substituent Effects on Activity

Substituent Position Group Modification Impact on Activity
Sulfamoyl (R1) Benzyl(methyl) → Cyclohexyl(ethyl) Reduced solubility, similar antifungal potency
Benzamide (R2) 2-Methoxyphenyl → 4-Fluorophenyl Shift from antifungal to anticancer activity
Heterocycle (R3) Oxadiazole → Imidazole Enhanced antibacterial spectrum

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Sulfamoyl group : Known for its role in enzyme inhibition.
  • Benzyl moiety : Enhances lipophilicity and potential interactions with biological targets.
  • Methoxyphenyl group : May contribute to the compound's overall biological activity through electronic effects.

The chemical formula for this compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, which suggests a complex structure conducive to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzyl and methoxy groups enhance the compound’s binding affinity and selectivity for targets, potentially modulating key metabolic pathways or receptor activities .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, related sulfamoyl-benzamide derivatives have shown effectiveness against various pathogens, including antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that sulfamoyl-benzamides can inhibit cancer cell proliferation. For example, one study identified a related compound that induced cell cycle arrest in breast cancer cell lines (MCF-7 and MDA-MB-231) by preventing tubulin polymerization, suggesting potential utility in cancer therapy .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of sulfamoyl-benzamide derivatives. Notably:

  • A compound structurally similar to this compound exhibited an IC50 value of 2.88 μM against h-NTPDase1, indicating potent inhibitory activity .
  • Another derivative was found to selectively inhibit h-NTPDases (nucleotide triphosphate diphosphohydrolases), which are implicated in various pathological conditions .

Case Studies

  • Inhibition of Enzyme Activity : A case study demonstrated that derivatives of sulfamoyl-benzamide could selectively inhibit h-NTPDase enzymes at sub-micromolar concentrations, providing insights into their potential as therapeutic agents for conditions associated with these enzymes .
  • Cell Proliferation Assays : In vitro assays revealed that certain derivatives significantly reduced the viability of cancer cell lines, confirming their potential as anticancer agents. The mechanism involved disruption of normal cell cycle progression through tubulin polymerization inhibition .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Target
This compoundAnticancer, AntimicrobialTBDVarious
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideAnticancer2.88h-NTPDase1
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideAnticancerTBDh-NTPDase2

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